![molecular formula C14H18N2O B14904490 2'-Isopropylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B14904490.png)
2'-Isopropylspiro[indoline-3,3'-pyrrolidin]-2-one
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Overview
Description
2'-Isopropylspiro[indoline-3,3'-pyrrolidin]-2-one is a spirooxindole derivative characterized by a spiro junction between an indoline-2-one core and a pyrrolidine ring substituted with an isopropyl group at the 2' position. This structural motif is part of a broader class of spirocyclic compounds known for their diverse pharmacological activities, including antileishmanial, anticancer, and receptor-modulating properties .
Preparation Methods
The synthesis of 2’-Isopropylspiro[indoline-3,3’-pyrrolidin]-2-one can be achieved through diastereodivergent (3 + 2) cycloadditions. This method involves the use of Lewis base or Brønsted base catalysts to control the configuration of the stereocenters. For instance, using a Lewis base such as PCy3 results in good yields and excellent diastereoselectivities, while a Brønsted base like K2CO3 can produce different diastereoisomers . Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis while maintaining the desired stereoselectivity and yield.
Chemical Reactions Analysis
2’-Isopropylspiro[indoline-3,3’-pyrrolidin]-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified spirocyclic structures with different functional groups .
Scientific Research Applications
The applications of 2'-Isopropylspiro[indoline-3,3'-pyrrolidin]-2-one are primarily in scientific research, specifically in the development of novel compounds with potential therapeutic applications .
Scientific Research Applications
This compound is a spiro-oxindole compound that has been investigated for its chemical stability and potential in interrupting protein-protein interactions .
Spiro-oxindole Scaffold The compound belongs to a class of spiro-oxindoles that are chemically stable and not prone to epimerization . These scaffolds are valuable in drug discovery because of their structural diversity and ability to interact with biological targets .
MDM2-p53 Inhibition Research has explored the use of spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one scaffolds, which are closely related to this compound, as inhibitors of the MDM2-p53 protein-protein interaction . The MDM2-p53 interaction is a well-validated cancer target, and inhibiting this interaction can lead to the activation of the tumor suppressor protein p53, resulting in anti-cancer effects .
In Vivo Efficacy Studies have demonstrated that compounds based on the spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one scaffold show in vivo efficacy in xenograft models . For example, BI-0252, a compound derived from this scaffold, has shown efficacy in a SJSA-1 xenograft model, even when administered as a single dose .
Mechanism of Action
The mechanism of action of 2’-Isopropylspiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure enables it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural modifications .
Comparison with Similar Compounds
The following analysis compares 2'-isopropylspiro[indoline-3,3'-pyrrolidin]-2-one with structurally and functionally related spirooxindoles, focusing on substituent effects, synthetic methods, and biological activities.
Structural and Substituent Variations
Table 1: Key Structural Features and Substituent Effects
Key Observations :
- Positional Effects : Substituents at the 2' position (e.g., isopropyl) likely exert greater steric influence on target binding than 1' or 5' positions.
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in 24a–f) enhance antileishmanial potency, while lipophilic groups (e.g., isopropyl) may improve pharmacokinetics .
- Conformational Stability : Hydrogen-bonding patterns (e.g., R22(8) motifs in 5’-phenyl derivatives) stabilize molecular conformations critical for activity .
Insights :
- Microwave-assisted synthesis is preferred for functionalized spirooxindoles, offering rapid, high-yield routes ideal for drug discovery .
- Conventional reflux methods remain valuable for generating crystals for X-ray validation .
Table 3: Activity Profiles of Selected Analogs
Inferences for 2'-Isopropyl Derivative :
Biological Activity
The compound 2'-Isopropylspiro[indoline-3,3'-pyrrolidin]-2-one is a member of the spirocyclic indoline family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the indoline core and subsequent cyclization to create the spiro structure. Various synthetic methods have been reported, often focusing on optimizing yields and purity while maintaining biological activity.
Biological Activity Overview
The biological activities of this compound have been evaluated across several studies, highlighting its potential as an antitumor , antimicrobial , and anti-inflammatory agent.
Antitumor Activity
Numerous studies have demonstrated the antitumor properties of compounds within the indoline family. For example, a study reported that derivatives with specific substitutions exhibited IC50 values as low as 0.32 µM against non-small cell lung cancer cell lines (A549) . The presence of functional groups at strategic positions on the indoline structure significantly influences their potency.
Table 1: Antitumor Activity of Indoline Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 | TBD |
Compound 14o | A549 | 0.32 |
Compound 6m | MCF7 | 3.597 |
Antimicrobial Activity
The antimicrobial properties of spiro-indolines have also been explored. In one study, various derivatives were tested against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects attributed to their ability to disrupt bacterial cell wall synthesis .
Table 2: Antimicrobial Activity
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | TBD |
Compound 4b | E. faecalis | 375 |
Anti-inflammatory Activity
Indoline derivatives have shown promise as dual inhibitors of lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), with one compound exhibiting IC50 values of 0.41 µM for 5-LOX . This suggests potential applications in treating inflammatory diseases.
Case Studies
- Antitumor Efficacy : A recent study evaluated a series of indoline derivatives for their antiproliferative effects on various cancer cell lines. The most effective compound showed an IC50 value comparable to established chemotherapeutics like doxorubicin .
- Cholinesterase Inhibition : Another investigation into cholinesterase inhibitory properties revealed that certain spiro-indoles could serve as potential treatments for neurodegenerative diseases by enhancing cholinergic transmission .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Antitumor Mechanism : Induction of apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation.
- Antimicrobial Mechanism : Disruption of bacterial cell wall integrity and inhibition of essential enzymes involved in bacterial metabolism.
- Anti-inflammatory Mechanism : Inhibition of key enzymes involved in the inflammatory response, leading to reduced production of pro-inflammatory mediators.
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed to construct the spiro[indoline-3,3'-pyrrolidin]-2-one scaffold?
The spirooxindole-pyrrolidine core is typically synthesized via 1,3-dipolar cycloaddition between azomethine ylides and exocyclic olefins. For example, refluxing isatin derivatives with substituted vinyl benzenes and phenylglycine in methanol generates spiro compounds regioselectively . Microwave-assisted synthesis has also been optimized to improve reaction efficiency and stereochemical control, as demonstrated in the preparation of 3'-thiophene-carbonyl derivatives . Key steps include monitoring reaction progress via TLC, purification by column chromatography, and structural confirmation via NMR and X-ray crystallography.
Q. How is the stereochemical configuration of 2'-isopropylspiro[indoline-3,3'-pyrrolidin]-2-one confirmed experimentally?
Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry. For instance, triclinic crystal systems (space group P1) with lattice parameters (e.g., a = 10.8757 Å, β = 83.715°) have been used to determine the envelope conformation of the pyrrolidine ring and spiro-carbon connectivity . Hydrogen-bonding motifs (e.g., N–H···O interactions forming R₂²(8) rings) further stabilize the structure and validate stereochemical assignments .
Q. What substituents are frequently introduced to modulate the biological activity of spirooxindole-pyrrolidine derivatives?
Common substituents include:
- Electron-withdrawing groups (e.g., nitro, chloro) at the 4'-position to enhance antileishmanial activity .
- Aromatic rings (phenyl, methoxyphenyl) at the 3' and 5' positions to influence steric and electronic interactions .
- Heterocyclic moieties (e.g., thiophene-carbonyl) to improve binding affinity in molecular docking studies .
Advanced Research Questions
Q. How do structural modifications impact the antileishmanial activity of spirooxindole-pyrrolidine derivatives?
A structure-activity relationship (SAR) study revealed that 4'-nitro-substituted derivatives exhibit superior in vitro activity against Leishmania donovani (IC₅₀ = 3.2–8.7 µM) compared to unsubstituted analogs (IC₅₀ > 20 µM) . However, bulky substituents (e.g., 3'-methoxyphenyl) can reduce activity due to steric hindrance in target binding pockets. Computational docking studies suggest nitro groups enhance hydrogen bonding with leishmanial enzyme active sites, while hydrophobic substituents improve membrane permeability .
Q. How can conflicting bioactivity data between in vitro and computational models be resolved?
Discrepancies often arise from solvent effects , protein flexibility in docking simulations , or off-target interactions . For example, a derivative with strong in silico binding to 5-HT₆ receptors (Ki = 1.2 µM) showed reduced cellular activity due to poor solubility . Mitigation strategies include:
- Validating docking results with molecular dynamics simulations to account for protein conformational changes.
- Conducting solubility assays (e.g., shake-flask method) to optimize pharmacokinetic properties .
Q. What strategies are effective for resolving racemization challenges during spirooxindole synthesis?
Racemization at the spiro-carbon can occur under basic or high-temperature conditions. To mitigate this:
- Microwave-assisted synthesis reduces reaction time, minimizing epimerization .
- Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., proline-derived organocatalysts) enforce stereocontrol .
- Post-synthesis HPLC chiral separation resolves enantiomers for pharmacological evaluation .
Q. How can molecular docking guide the design of spirooxindole derivatives targeting aminergic GPCRs?
Docking into 5-HT₆ receptor models (PDB: 3PBL) identified critical interactions:
- The spirooxindole core forms hydrogen bonds with Tyr188 and π-π stacking with Phe196.
- Fluorophenyl substituents at the 2'-position enhance hydrophobic interactions in the orthosteric pocket .
- Free energy perturbation (FEP) calculations predict binding affinities, prioritizing derivatives for synthesis .
Methodological Considerations
- Synthetic Optimization : Use of microwave irradiation reduces reaction times from hours to minutes while improving yields (e.g., 75% → 92%) .
- Data Validation : Cross-reference NMR (¹H/¹³C) with HRMS and elemental analysis to confirm purity and structure .
- Biological Assays : Standardize IC₅₀ determinations using intracellular amastigote assays for leishmanial activity, with miltefosine as a positive control .
Properties
Molecular Formula |
C14H18N2O |
---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
2'-propan-2-ylspiro[1H-indole-3,3'-pyrrolidine]-2-one |
InChI |
InChI=1S/C14H18N2O/c1-9(2)12-14(7-8-15-12)10-5-3-4-6-11(10)16-13(14)17/h3-6,9,12,15H,7-8H2,1-2H3,(H,16,17) |
InChI Key |
ZEBLHCUDQBKHJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C2(CCN1)C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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